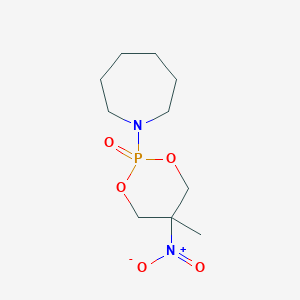![molecular formula C10H10N4S2 B14705907 Pyrimidine, 2,2'-[1,2-ethanediylbis(thio)]bis- CAS No. 15018-76-5](/img/structure/B14705907.png)
Pyrimidine, 2,2'-[1,2-ethanediylbis(thio)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 2,2’-[1,2-ethanediylbis(thio)]bis- is a heterocyclic compound containing two pyrimidine rings connected by a 1,2-ethanediyl bridge with sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2,2’-[1,2-ethanediylbis(thio)]bis- typically involves the reaction of pyrimidine derivatives with sulfur-containing reagents. One common method is the reaction of 2-chloropyrimidine with 1,2-ethanedithiol under basic conditions to form the desired compound . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of Pyrimidine, 2,2’-[1,2-ethanediylbis(thio)]bis- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimidine, 2,2’-[1,2-ethanediylbis(thio)]bis- undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The pyrimidine rings can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Pyrimidine, 2,2’-[1,2-ethanediylbis(thio)]bis- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks and complexes.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of Pyrimidine, 2,2’-[1,2-ethanediylbis(thio)]bis- involves its interaction with various molecular targets. The sulfur atoms in the compound can form coordination bonds with metal ions, leading to the formation of metal-organic complexes. These complexes can exhibit unique properties and activities, such as catalytic behavior or biological activity . The pyrimidine rings can also interact with nucleic acids and proteins, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine, 2,2’-[methylenebis(thio)]bis-: Similar structure but with a methylene bridge instead of an ethanediyl bridge.
Pyrimidine, 2,2’-[1,2-ethanediylbis(thio)]bis[5-methyl-1,3,4-thiadiazole]: Contains additional thiadiazole rings.
Uniqueness
Pyrimidine, 2,2’-[1,2-ethanediylbis(thio)]bis- is unique due to its specific structural arrangement, which allows for versatile chemical reactivity and potential applications in various fields. The presence of both pyrimidine rings and sulfur atoms provides opportunities for diverse interactions and functionalities.
Propriétés
Numéro CAS |
15018-76-5 |
|---|---|
Formule moléculaire |
C10H10N4S2 |
Poids moléculaire |
250.3 g/mol |
Nom IUPAC |
2-(2-pyrimidin-2-ylsulfanylethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C10H10N4S2/c1-3-11-9(12-4-1)15-7-8-16-10-13-5-2-6-14-10/h1-6H,7-8H2 |
Clé InChI |
FXZZLYIRPHBZGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)SCCSC2=NC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


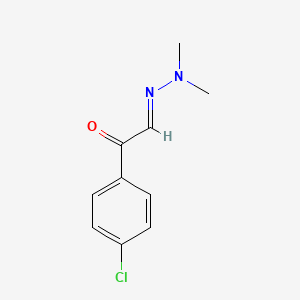


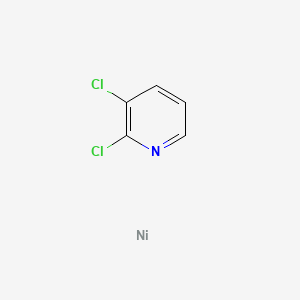
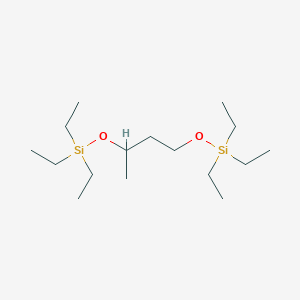
![3H-4,9a-Methanonaphtho[1,2-c]furan-1,3(4H)-dione](/img/structure/B14705852.png)
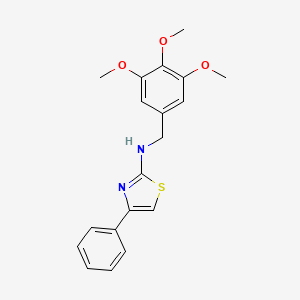

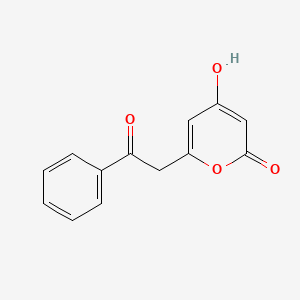
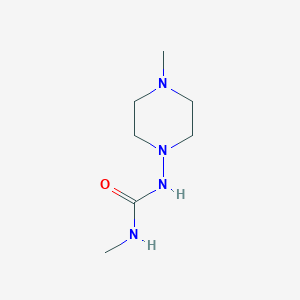
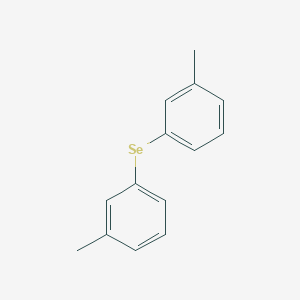

![4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide](/img/structure/B14705903.png)
